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Compound of Interest

Compound Name: Monocrotaline N-Oxide

Cat. No.: B129526

Monocrotaline N-Oxide: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotaline N-oxide is a pyrrolizidine alkaloid and a major metabolite of monocrotaline, a
toxic compound found in plants of the Crotalaria genus. The presence of monocrotaline and its
metabolites in the food chain poses a significant health risk to both livestock and humans,
leading to hepatotoxicity, pneumotoxicity, and carcinogenicity. This technical guide provides an
in-depth overview of the chemical properties, structure, and known biological activities of
Monocrotaline N-oxide, with a focus on experimental protocols and relevant signaling
pathways.

Chemical Properties and Structure

Monocrotaline N-oxide is a derivative of monocrotaline where the tertiary amine nitrogen of
the pyrrolizidine ring is oxidized. This oxidation is a key step in the metabolic pathway of the
parent compound.

Chemical Structure
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e |[UPAC Name: (1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-

azoniatricyclo[8.5.1.013 | 16]hexadec-10-ene-3,7-dione[1]

e Molecular Formula: C1eH23NO7[1][2]

« Canonical SMILES: C[C@H]1C(=0)0[C@ @H]2CC[N+]3([C@ @H]2C(=CC3)COC(=0)--

INVALID-LINK--(C)O)[O-][1]

INChl Key: LHVAZUAALQTANZ-ANYXPJINNSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of Monocrotaline N-oxide is presented in

the table below.

Property Value Source
Molecular Weight 341.36 g/mol [1]

CAS Number 35337-98-5 [11[2]
Melting Point 138 °C

XLogP3 -1.3 [1]
Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor ;

Count

Rotatable Bond Count 0

Exact Mass

341.14745207

[1]

Monoisotopic Mass

341.14745207

[1]

Topological Polar Surface Area 111 A2 [1]
Heavy Atom Count 24

Formal Charge 0

Complexity 620 [1]
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Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of
Monocrotaline N-oxide.

Synthesis of Monocrotaline N-oxide

Monocrotaline N-oxide can be synthesized by the direct oxidation of monocrotaline. Common
oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or
hydrogen peroxide.

Protocol: Oxidation of Monocrotaline using m-CPBA[3]

» Dissolution: Dissolve monocrotaline (1.0 equivalent) in a suitable chlorinated solvent such as
dichloromethane (DCM) at O °C.

o Oxidation: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the monocrotaline
solution while maintaining the temperature at 0 °C.

¢ Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.
o Work-up: Concentrate the reaction mixture under reduced pressure.

« Purification: Purify the residue by flash column chromatography on silica gel. The column
can be eluted with a gradient of methanol in dichloromethane (e.g., starting with 1:1
petroleum ether/ethyl acetate, then 5% methanol in DCM, followed by 10% methanol in
DCM) to afford pure Monocrotaline N-oxide.[3]

Protocol: Oxidation of Monocrotaline using Hydrogen Peroxide[4]

o Catalyst Preparation: In a three-necked flask, dissolve sodium tungstate dihydrate (catalyst)

in water.

o Reactant Addition: Add monocrotaline to the flask and cool the mixture to -5°C using an ice-
salt bath.

o Oxidation: Slowly add 30% aqueous hydrogen peroxide solution dropwise, ensuring the
internal temperature remains below 20°C.
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e Reaction: After the addition is complete, remove the cooling bath and stir the mixture for 3
hours.

» Quenching: Decompose excess hydrogen peroxide by adding sodium hydrogen sulfite.

o Extraction: Saturate the solution with sodium chloride and extract the product with
dichloromethane.

 Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be further purified by column
chromatography.[4]

Reaction
(e.g., DCM, 0°C to RT)

Work-up Purification "
(Concentration) (Column Chromatography) Monocrotaline N-Oxide
Oxidizing Agent
(m-CPBA or Hz202)

Click to download full resolution via product page

General workflow for the synthesis of Monocrotaline N-oxide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the structure of Monocrotaline N-
oxide. The oxidation of the nitrogen atom leads to characteristic shifts in the signals of the
protons and carbons in the vicinity of the pyrrolizidine ring.[5][6]

o Sample Preparation: Dissolve the purified Monocrotaline N-oxide in a suitable deuterated
solvent (e.g., CDCIs, D20, or DMSO-ds).

e Analysis: Acquire *H and 3C NMR spectra. A comparison with the spectra of the starting
material (monocrotaline) will show significant downfield shifts for the protons and carbons
adjacent to the N-oxide group.[6]
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Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a sensitive technique for the detection and quantification of Monocrotaline N-oxide.

o Chromatography: A typical method involves a C18 reversed-phase column with a gradient
elution using a mobile phase consisting of water and acetonitrile, often with additives like
formic acid or ammonium acetate to improve ionization.[1]

o Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
The protonated molecule [M+H]* of Monocrotaline N-oxide is observed at m/z 342.1547.
Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced

selectivity by monitoring specific fragment ions.[1]
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Workflow for the synthesis and analysis of Monocrotaline N-oxide.
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Biological Activity and Signaling Pathways

The toxicity of monocrotaline is primarily attributed to its metabolic activation in the liver by
cytochrome P450 enzymes to a reactive pyrrolic metabolite, dehydromonocrotaline (DHM).
Monocrotaline N-oxide is also a major metabolite, and while it is considered a detoxification
product, it can be converted back to monocrotaline and subsequently to the toxic pyrrole.

Metabolic Activation and DNA Adduct Formation

The primary mechanism of monocrotaline-induced toxicity involves the formation of DNA
adducts by its reactive metabolite, dehydromonocrotaline. This process is a key initiating event

in its carcinogenic and cytotoxic effects.

o Metabolism of Monocrotaline: In the liver, monocrotaline is metabolized by cytochrome P450
enzymes (CYP3A4/5) into dehydromonocrotaline and Monocrotaline N-oxide.

o Formation of Reactive Intermediate: Dehydromonocrotaline is a highly reactive electrophile.

o DNA Adduct Formation: Dehydromonocrotaline can alkylate DNA bases, primarily guanine
and adenine, forming covalent adducts. These DNA adducts can lead to mutations and
chromosomal damage, contributing to the initiation of cancer.

Dehydrogenation Dehydromonocrotaline Alkylation DNA DNA Adducts Cellular Toxicity &
(Reactive Pyrrole) Carcinogenesis

Cytochrome P450
(Liver) Oxidation
Monocrotaline N-Oxide
(Detoxification/Reservoir)

Monocrotaline | ——-——————————————— -

Click to download full resolution via product page

Metabolic activation of Monocrotaline and DNA adduct formation.

Signaling Pathways Affected by Monocrotaline
Metabolism
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While direct signaling pathways of Monocrotaline N-oxide are not well-defined, the metabolic

consequences of its parent compound, monocrotaline, are known to impact several key cellular
signaling cascades, primarily in the context of monocrotaline-induced pulmonary hypertension.

The reactive metabolites generated from monocrotaline, including those potentially arising from
the N-oxide, are implicated in these effects.

» Endothelial Cell Injury and Apoptosis: The reactive pyrrole metabolite of monocrotaline is
known to induce apoptosis in pulmonary artery endothelial cells.[7] This can trigger a
cascade of events leading to vascular remodeling. The apoptotic process can be initiated
through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

 Inflammation and NF-kB Signaling: Monocrotaline-induced lung injury is associated with a
significant inflammatory response. The activation of the NF-kB signaling pathway is a key
event, leading to the expression of pro-inflammatory cytokines and adhesion molecules.[9]
[10] Studies have shown that inhibitors of the NF-kB pathway can ameliorate the effects of
monocrotaline.[11][12][13]

 Nitric Oxide (NO) Signaling: Monocrotaline administration has been shown to be associated
with a decrease in the bioavailability of nitric oxide (NO), a critical vasodilator and inhibitor of
smooth muscle proliferation.[14] This dysregulation of NO signaling contributes to the
development of pulmonary hypertension. The expression of endothelial nitric oxide synthase
(eNOS) can be altered in response to monocrotaline-induced injury.[2][7][10]
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Signaling pathways implicated in Monocrotaline-induced pathology.

Conclusion

Monocrotaline N-oxide is a crucial metabolite in the biotransformation of monocrotaline. While
it can be considered a detoxification product, its potential to revert to the parent compound and
contribute to the pool of reactive pyrrolic intermediates makes it a significant molecule in the
study of pyrrolizidine alkaloid toxicity. Understanding its chemical properties, developing robust
analytical methods for its detection, and further elucidating its direct biological effects are
essential for assessing the risks associated with monocrotaline exposure and for the
development of potential therapeutic interventions. This guide provides a foundational overview
for researchers and professionals working in toxicology, drug development, and food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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